3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide features a central 5-methylisoxazole ring substituted at the 3-position with a 2-chlorophenyl group and at the 4-position with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a hydroxyethyl group bearing both furan-3-yl and thiophen-2-yl substituents. The 2-chlorophenyl group enhances lipophilicity, while the hydroxyethyl and heterocyclic substituents may contribute to hydrogen bonding and π-π stacking interactions, respectively .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-13-18(19(24-28-13)15-5-2-3-6-16(15)22)20(25)23-12-21(26,14-8-9-27-11-14)17-7-4-10-29-17/h2-11,26H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMHRUXJWQQSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Physicochemical and Pharmacological Properties
- Lipophilicity: The target compound’s 2-chlorophenyl and thiophene groups enhance membrane permeability compared to ’s diethylamino group, which may improve solubility .
Structure-Activity Relationship (SAR) Insights
- Isoxazole vs.
- Substituent Positioning : The 2-chlorophenyl group at the isoxazole 3-position (target) is critical for steric interactions, whereas 5-methylthiophen-2-yl () may optimize π-stacking .
- Carboxamide Modifications : Hydroxyethyl-thiophene/furan substitution (target) balances polarity and aromaticity, contrasting with ’s thiourea, which may hinder solubility but improve receptor anchoring .
Analytical and Purity Considerations
- Purity Challenges : highlights variability (42% vs. 99.05%) based on substituent complexity, suggesting the target compound’s multi-heterocyclic structure may require rigorous purification .
- Characterization Methods : NMR (1H, 13C) and LCMS are universally employed (Evidences 1, 2, 6, 16) to confirm regiochemistry and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
